[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester
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Overview
Description
The compound [4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester is a complex organic molecule with a unique structure. It belongs to the class of indenoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Cyclization Reactions: Formation of the indenoquinoline core through cyclization reactions.
Functional Group Modifications: Introduction of the methyl ester and other functional groups through various organic reactions such as esterification and oxidation.
Stereoselective Synthesis: Ensuring the correct stereochemistry at multiple chiral centers through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: Conversion of the methyl ester to carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at various positions on the indenoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aza-5a-Androsta-1-en-3-one-17b-carboxylate
- Methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate
- 4a,6a-Diméthyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tétradécahydro-1H-indéno[5,4-f]quinoléine-7-carboxylate de méthyle
Uniqueness
What sets this compound apart from similar compounds is its unique stereochemistry and the specific functional groups attached to the indenoquinoline core.
Biological Activity
The compound [4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester is a member of the indenoquinoline family. This class of compounds has garnered significant interest due to their diverse biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of the specified compound based on available literature.
Chemical Structure and Properties
The compound features a complex structure characterized by an indenoquinoline backbone with additional functional groups that may enhance its biological activity. The presence of a carboxylic acid methyl ester moiety suggests potential for various interactions in biological systems.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL against drug-resistant strains . Although specific data on the compound is limited, it can be inferred that its structural analogs may exhibit comparable antimicrobial efficacy.
Anticancer Potential
Indenoquinoline derivatives have shown promising anticancer activity through mechanisms such as DNA intercalation and apoptosis induction. For instance, compounds within this family have been reported to inhibit DNA replication and demonstrate cytotoxic effects against various cancer cell lines . The specific compound's potential in this area warrants further investigation through in vitro and in vivo studies.
Anti-inflammatory Effects
Some quinoline derivatives possess anti-inflammatory properties by inhibiting key inflammatory pathways. Studies have demonstrated that these compounds can modulate the activity of various cytokines and enzymes involved in inflammation . The potential anti-inflammatory activity of the compound may be linked to its ability to interact with these biological targets.
Synthesis and Evaluation
A recent study synthesized a series of indenoquinoline derivatives and evaluated their biological activities. The synthesized compounds displayed significant binding affinity to serotonin receptors and exhibited anti-inflammatory activity . Such findings highlight the therapeutic potential of indenoquinolines in treating conditions associated with inflammation and pain.
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance antimicrobial potency . Further exploration of SAR for the compound could provide insights into optimizing its efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h7,9,11-15H,4-6,8,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNDKRYDMNQQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CC=C4C3(C=CC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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